Ethyl 6-chloro-4-(isopropylamino)nicotinate
Overview
Description
Ethyl 6-chloro-4-(isopropylamino)nicotinate is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation and Environmental Impact
Ethyl 6-chloro-4-(isopropylamino)nicotinate, commonly found in atrazine, a widely used herbicide, has been the subject of various studies focusing on its degradation and environmental impact. For instance, Acero et al. (2000) explored the degradation kinetics of atrazine and its products with ozone and OH radicals, highlighting pathways for its breakdown in water treatment processes (Acero, Stemmler, & Gunten, 2000). Similarly, Skipper and Volk (1972) investigated microbial degradation of atrazine in Oregon soils, noting its minimal attack on the isopropyl and ring constituents (Skipper & Volk, 1972).
Biodegradation and Detoxification
Research has also delved into the biodegradation pathways and detoxification of atrazine. Nélieu, Kerhoas, and Einhorn (2000) examined its degradation into ammeline through ozone/hydrogen peroxide treatment in water, identifying various intermediates in the process (Nélieu, Kerhoas, & Einhorn, 2000).
Impact on Plant Growth and Soil
Atrazine's influence on plant growth and soil properties has been another research focus. Penner and Early (1972) reported on atrazine's effect on chromatin activity in corn and soybean, suggesting its potential impact on RNA synthesis and chromatin template availability (Penner & Early, 1972). Kay (1971) observed that atrazine application increased forage yields and plant protein in certain grass species (Kay, 1971).
Photodegradation and Chemical Reactions
The photodegradation and specific chemical reactions involving atrazine have been subjects of interest. Hiskia et al. (2001) studied the sonolytic, photolytic, and photocatalytic decomposition of atrazine in the presence of polyoxometalates, identifying key intermediates and final products (Hiskia, Ecke, Troupis, Kokorakis, Hennig, & Papaconstantinou, 2001).
Pharmacological Potential
Additionally, research has explored the pharmacological potential of derivatives of this compound. Peresypkina et al. (2020) evaluated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, highlighting its potential in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Properties
IUPAC Name |
ethyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-16-11(15)8-6-13-10(12)5-9(8)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVZUXYHNHOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NC(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.